molecular formula C10H16Cl2N2O B2588654 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride CAS No. 2408936-68-3

2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride

Cat. No. B2588654
CAS RN: 2408936-68-3
M. Wt: 251.15
InChI Key: NZDJFEJCCKYLLY-YQFADDPSSA-N
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Description

2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride, also known as 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride, is a chemical compound with the CAS Number: 1067659-46-4 . It has a molecular weight of 251.16 . The compound is stored at a temperature of 4°C . It is a powder in physical form .


Synthesis Analysis

The synthesis of compounds similar to this compound, such as piperazine and pyrrolidine derivatives, has been reported in recent literature . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, it’s worth noting that similar compounds, such as piperazine and pyrrolidine derivatives, undergo various chemical reactions, including cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, a boiling point of 269.4±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 50.8±3.0 kJ/mol and a flash point of 116.7±24.0 °C .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Pyrrolidines, including compounds structurally similar to 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine; dihydrochloride, are crucial in the synthesis of heterocyclic compounds. These compounds exhibit significant biological effects and find applications in medicine as therapeutic agents, in industry as dyes, and in agriculture as agrochemical substances. The study of their chemistry is essential for advancing scientific knowledge and technological applications (Żmigrodzka et al., 2022).

2. Pharmacological Applications

The pharmacological evaluation of pyridone and pyridine derivatives, including those similar to the compound of interest, has been a focal point of research. These compounds are investigated for their potential as therapeutic agents, particularly as 5-HT3 antagonists in the treatment of conditions such as emesis induced by chemotherapy. The research explores the synthesis and structure-activity relationships to identify compounds with potent activity and desirable pharmacokinetic properties (Matsui et al., 1992).

3. Coordination Chemistry

Research into the coordination chemistry of pyridine derivatives, including methylated versions similar to 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine; dihydrochloride, has provided insights into their bonding and electronic properties. These studies are foundational for understanding the behavior of these compounds in complex chemical systems and their potential applications in catalysis and materials science (Tessier & Rochon, 1999).

4. Cognitive Enhancement and Therapeutic Potentials

Nicotinic acetylcholine receptor (nAChR) ligands derived from pyridine, including 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), have shown promise in enhancing cognitive functions in rodent and primate models. These compounds exhibit reduced activation of peripheral ganglionic type receptors, making them attractive candidates for the treatment of cognitive disorders (Lin et al., 1997).

5. Antagonist Activities for Opioid Receptors

Compounds structurally related to 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine; dihydrochloride have been studied for their antagonist activities on kappa-opioid receptors (KOR). These studies aim at understanding their potential in treating conditions such as depression and addiction, highlighting the importance of selectivity and efficacy in therapeutic applications (Grimwood et al., 2011).

Safety and Hazards

The safety information for 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(7-12-8)13-10-4-5-11-6-10;;/h2-3,7,10-11H,4-6H2,1H3;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDJFEJCCKYLLY-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)O[C@@H]2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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